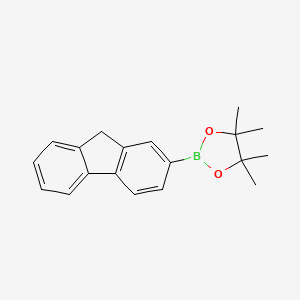

2-(9H-Fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BO2/c1-18(2)19(3,4)22-20(21-18)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJQQLZHOADEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718876 | |

| Record name | 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922706-40-9 | |

| Record name | 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(9H-Fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(9H-Fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block in organic synthesis and materials science. The document delves into the prevalent synthetic methodologies, focusing on the palladium-catalyzed Miyaura borylation and the iridium-catalyzed direct C-H borylation of fluorene. The guide offers a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and critical analysis of the experimental choices. Furthermore, it includes characterization data and a discussion of the applications of the title compound, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Introduction: The Significance of Fluorenyl Boronate Esters

This compound, also known as 9H-fluorene-2-boronic acid pinacol ester, is a key organic intermediate characterized by the presence of a fluorenyl moiety attached to a boronate ester.[1][2] This unique structural combination imparts favorable electronic properties and stability, rendering it a highly valuable reagent.[1] Its primary utility lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1][3][4] The ability to introduce the fluorene scaffold into more complex molecules through this reaction has significant implications for the development of novel pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) and polymer semiconductors.[1][5]

The synthesis of this compound is, therefore, a critical process for chemists working in these areas. This guide will focus on the two most prominent and effective synthetic strategies: the Miyaura borylation of a pre-functionalized fluorene and the more recent and atom-economical direct C-H borylation of fluorene.

Synthetic Methodologies

The preparation of this compound can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Here, we will discuss the two most established and reliable methods.

Palladium-Catalyzed Miyaura Borylation of 2-Bromofluorene

The Miyaura borylation is a robust and widely used method for the synthesis of aryl and vinyl boronate esters from the corresponding halides or triflates.[6] This reaction involves the palladium-catalyzed cross-coupling of an organic electrophile with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

2.1.1. Reaction Mechanism

The catalytic cycle of the Miyaura borylation is a well-established process that involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromofluorene) to form a Pd(II) intermediate.

-

Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, regenerating the halide anion. The choice of base is crucial to facilitate this step and prevent competing side reactions.[6]

-

Reductive Elimination: The desired fluorenyl boronate ester is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

2.1.2. Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Bromofluorene | 245.12 | 1.0 g | 4.08 mmol |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.24 g | 4.89 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) | 816.64 | 0.10 g | 0.12 mmol |

| Potassium Acetate (KOAc) | 98.14 | 1.20 g | 12.24 mmol |

| 1,4-Dioxane (anhydrous) | 88.11 | 20 mL | - |

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromofluorene (1.0 g, 4.08 mmol), bis(pinacolato)diboron (1.24 g, 4.89 mmol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.10 g, 0.12 mmol), and potassium acetate (1.20 g, 12.24 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (20 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filter cake with additional ethyl acetate (2 x 20 mL).

-

Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.[1]

2.1.3. Rationale for Experimental Choices

-

Catalyst: PdCl₂(dppf) is a commonly used and effective catalyst for Miyaura borylation reactions due to its thermal stability and the ability of the dppf ligand to promote both oxidative addition and reductive elimination.

-

Base: Potassium acetate (KOAc) is a mild base that is often sufficient to promote the transmetalation step without causing significant hydrolysis of the boronate ester product.[6] Stronger bases can sometimes lead to undesired side reactions.

-

Solvent: 1,4-Dioxane is a common solvent for this reaction as it is aprotic and has a suitable boiling point for the reaction temperature. Other aprotic solvents like toluene or DMF can also be used.

-

Inert Atmosphere: The use of an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen.

Iridium-Catalyzed C-H Borylation of Fluorene

A more modern and atom-economical approach to the synthesis of aryl boronate esters is the direct C-H borylation of arenes, which avoids the need for pre-functionalized starting materials like aryl halides.[7][8] Iridium-based catalysts are particularly effective for this transformation.[7][9][10][11][12][13]

2.2.1. Reaction Mechanism

The iridium-catalyzed C-H borylation typically proceeds through a catalytic cycle involving C-H activation. While the precise mechanism can vary depending on the specific catalyst and ligands used, a generally accepted pathway is as follows:

-

Formation of the Active Catalyst: The iridium precatalyst reacts with the diboron reagent to form the active iridium boryl species.

-

C-H Activation: The active iridium catalyst coordinates to the aromatic ring of fluorene and undergoes C-H activation, typically through an oxidative addition or a concerted metalation-deprotonation pathway, to form an iridium-aryl intermediate.

-

Reductive Elimination: The fluorenyl boronate ester is formed via reductive elimination from the iridium center, regenerating the active catalyst.

The regioselectivity of the C-H borylation is often governed by steric factors, with the borylation occurring at the least hindered C-H bond.[9]

2.2.2. Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| Fluorene | 166.22 | 1.0 g | 6.02 mmol |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.83 g | 7.22 mmol |

| [Ir(OMe)COD]₂ | 662.79 | 0.06 g | 0.09 mmol |

| 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | 268.40 | 0.05 g | 0.18 mmol |

| Tetrahydrofuran (THF, anhydrous) | 72.11 | 30 mL | - |

Procedure:

-

In a glovebox, to a screw-capped vial equipped with a magnetic stir bar, add fluorene (1.0 g, 6.02 mmol), bis(pinacolato)diboron (1.83 g, 7.22 mmol), [Ir(OMe)COD]₂ (0.06 g, 0.09 mmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.05 g, 0.18 mmol).

-

Add anhydrous tetrahydrofuran (30 mL).

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 80 °C and stir for 24-48 hours.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

2.2.3. Rationale for Experimental Choices

-

Catalyst System: The combination of [Ir(OMe)COD]₂ as the iridium source and dtbpy as the ligand is a highly effective catalyst system for C-H borylation reactions. The bulky tert-butyl groups on the bipyridine ligand can influence the steric environment around the metal center, affecting regioselectivity.

-

Solvent: THF is a suitable solvent for this reaction, although other non-polar aprotic solvents can also be employed.

-

Atom Economy: This method is highly atom-economical as it avoids the use of a halogenated starting material and the generation of stoichiometric amounts of halide waste.

Characterization of this compound

Proper characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are typically employed:

3.1. Physical Properties

| Property | Value |

| Appearance | White to off-white powder[1] |

| Molecular Formula | C₁₉H₂₁BO₂[1] |

| Molecular Weight | 292.19 g/mol [1] |

| Melting Point | 76 - 80 °C[1] |

| CAS Number | 922706-40-9[1] |

3.2. Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the fluorene ring system, the methylene protons at the C9 position, and the methyl protons of the pinacol group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for all the carbon atoms in the molecule, including the carbon atom attached to the boron.

-

¹¹B NMR Spectroscopy: Boron-11 NMR is a powerful tool for characterizing boronate esters.[14] A single resonance in the range of δ 20-35 ppm is typically observed for tetracoordinate boronate esters.[14][15]

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1] This reaction enables the formation of a C-C bond between the fluorenyl group and various organic electrophiles, such as aryl halides, vinyl halides, or triflates.

This versatility allows for the synthesis of a wide array of fluorene-containing compounds with applications in:

-

Materials Science: The synthesis of conjugated polymers and oligomers for use in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[5]

-

Medicinal Chemistry: The incorporation of the fluorene scaffold into biologically active molecules to modulate their pharmacological properties.[1]

-

Organic Synthesis: As a key intermediate in the total synthesis of complex natural products and other target molecules.

Conclusion

The synthesis of this compound is a well-established and crucial process in modern organic chemistry. Both the Miyaura borylation of 2-bromofluorene and the iridium-catalyzed C-H borylation of fluorene offer reliable and efficient routes to this valuable compound. The choice between these methods will depend on factors such as starting material availability, cost, and desired atom economy. A thorough understanding of the reaction mechanisms, experimental parameters, and characterization techniques, as outlined in this guide, is paramount for the successful synthesis and application of this versatile fluorenyl boronate ester in various fields of chemical research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 922706-40-9 | TCI EUROPE N.V. [tcichemicals.com]

- 3. youtube.com [youtube.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. ossila.com [ossila.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. A Hydrazone Ligand for Iridium-Catalyzed C-H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A catalytic borylation/dehalogenation route to o-fluoro arylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Catalytic Borylation/Dehalogenation Route to o-Fluoro Arylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 9H-Fluorene-2-boronic acid pinacol ester: Properties, Synthesis, and Applications

Introduction: The Architectural Significance of a Key Building Block

In the landscape of modern organic synthesis and materials science, the strategic design of molecular building blocks is paramount to innovation. Among these, organoboron compounds, particularly boronic acid pinacol esters, have emerged as exceptionally versatile and robust intermediates.[1][2] This guide focuses on a pivotal member of this class: 9H-Fluorene-2-boronic acid pinacol ester (also known as 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

This compound uniquely merges the stability and reactivity of the pinacol boronate ester group with the rigid, planar, and electronically active 9H-fluorene core. The fluorene moiety is renowned for its inherent fluorescence and advantageous electronic properties, making it a privileged scaffold in advanced materials.[3] The pinacol ester functionality, in turn, renders the compound significantly more stable and easier to handle than its corresponding free boronic acid, preventing the formation of boroxine anhydrides and often leading to cleaner analytical data and more reproducible reaction outcomes.[4]

This combination makes 9H-Fluorene-2-boronic acid pinacol ester an indispensable precursor for chemists and material scientists. It serves as a cornerstone in the construction of complex conjugated polymers for organic electronics, sophisticated scaffolds for pharmaceutical discovery, and tailored materials with precisely engineered optoelectronic properties.[5][6] This guide provides an in-depth exploration of its properties, synthesis, and critical applications, with a focus on field-proven insights and methodologies.

graph "Chemical_Structure" {

layout=neato;

node [shape=none, margin=0];

img [image="https://storage.googleapis.com/gemini-prod/images/3d7f7810-7469-425b-81d7-b84e498398b1.png", labelloc=b, label=""];

caption [label="Figure 1: Structure of 9H-Fluorene-2-boronic acid pinacol ester.", fontsize=10];

}

Caption: Figure 1: Structure of 9H-Fluorene-2-boronic acid pinacol ester.

Physicochemical and Spectral Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application. The key characteristics of 9H-Fluorene-2-boronic acid pinacol ester are summarized below.

Physical and Chemical Data

This data provides a quick reference for experimental planning, including solubility tests, reaction setup, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 922706-40-9 | [7][8] |

| Molecular Formula | C₁₉H₂₁BO₂ | [9] |

| Molecular Weight | 292.18 g/mol | [7] |

| Appearance | White to off-white solid/powder | [3] |

| Purity | Typically ≥95% | [7] |

| IUPAC Name | This compound | [7] |

| Solubility | Soluble in common organic solvents like THF, Dioxane, Toluene, Chloroform | |

| Stability | Store in a cool, dry place away from oxidizing agents | [10] |

Spectral Characterization: A Scientist's Fingerprint

Spectral data is crucial for confirming the identity and purity of the material before its use in sensitive downstream applications.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive structural confirmation. Expected signals include:

-

Aromatic protons of the fluorene backbone (typically in the δ 7.3-7.9 ppm range).

-

A characteristic singlet for the methylene protons (CH₂) at the C9 position of the fluorene ring (around δ 3.9 ppm).

-

A sharp, prominent singlet corresponding to the 12 equivalent methyl protons of the pinacol group (around δ 1.3-1.4 ppm). The integration of this peak (12H) serves as an excellent internal reference.

-

-

¹³C-NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the aromatic carbons of the fluorene unit, the C9 methylene carbon, and the characteristic carbons of the pinacol ester group (the quaternary carbons around δ 83-84 ppm and the methyl carbons around δ 24-25 ppm). The carbon atom attached to boron is often broadened or not observed due to quadrupolar relaxation.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, with the observed mass matching the calculated exact mass of the molecule (C₁₉H₂₁BO₂).[13]

Synthesis of 9H-Fluorene-2-boronic acid pinacol ester

The synthesis of fluorene-based boronic esters typically involves a two-step process that is both efficient and scalable. The general strategy relies on the initial halogenation of the fluorene core, followed by a palladium-catalyzed borylation reaction.

Caption: Figure 2: Generalized synthetic workflow for 9H-Fluorene-2-boronic acid pinacol ester.

This approach is authoritative, leveraging well-established methodologies in organometallic chemistry.[14][15] The use of bis(pinacolato)diboron (B₂pin₂) is favored as it is a stable, crystalline solid that is easy to handle, ensuring high yields and purity of the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary and most powerful application of 9H-Fluorene-2-boronic acid pinacol ester is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most robust methods for forming carbon-carbon bonds, foundational to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][16][17]

Mechanistic Insight

The pinacol ester provides a stable source of the nucleophilic fluorenyl group. The reaction proceeds through a well-understood catalytic cycle involving a palladium(0) species.

Caption: Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

-

Oxidative Addition: The aryl or vinyl halide (R-X) adds to the active Pd(0) catalyst.

-

Transmetalation: The organic group (fluorene) is transferred from the boronic ester to the palladium center. This step is facilitated by a base, which activates the boronic ester.

-

Reductive Elimination: The two organic fragments (R and fluorene) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable, self-validating starting point for coupling 9H-Fluorene-2-boronic acid pinacol ester with a generic aryl bromide.

Objective: To synthesize 2-Aryl-9H-fluorene.

Materials:

-

9H-Fluorene-2-boronic acid pinacol ester (1.2 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)[16]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide (1.0 eq), 9H-Fluorene-2-boronic acid pinacol ester (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₃PO₄, 3.0 eq).

-

Expert Insight: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. Pd(dppf)Cl₂ is an excellent, air-stable catalyst choice for a wide range of substrates.[16]

-

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The reaction mixture should be stirred to ensure homogeneity.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-Aryl-9H-fluorene product.

Applications in Materials Science: Building Blocks for Organic Electronics

The unique photophysical properties of the fluorene core make 9H-Fluorene-2-boronic acid pinacol ester a highly sought-after building block for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][5]

-

OLEDs: In OLEDs, fluorene-containing polymers are used as light-emitting or charge-transporting layers.[5][19] The rigidity of the fluorene backbone leads to high thermal stability and well-defined electronic energy levels, contributing to enhanced brightness, color purity, and device lifetime.[3]

-

OPVs: In organic solar cells, this building block is used to synthesize conjugated polymers that act as efficient donor or acceptor materials, playing a crucial role in light absorption and charge generation.[5]

The Suzuki-Miyaura polymerization, using di-boronic esters like 9,9-disubstituted fluorene-2,7-diboronic acid bis(pinacol) ester with various di-haloaromatics, allows for the creation of a vast library of polymers with tunable electronic and optical properties.[3] The ability to precisely engineer the polymer backbone is what drives innovation in flexible, low-cost, next-generation electronic devices.[3]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing.[20]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10]

-

In case of contact: If the product comes in contact with the eyes, wash out immediately with fresh running water. If skin contact occurs, flush with running water. Seek medical attention if irritation persists.[21]

Always consult the most recent Safety Data Sheet (SDS) for the material before use.[8][21]

Conclusion

9H-Fluorene-2-boronic acid pinacol ester is far more than a simple chemical reagent; it is a master key for unlocking molecular complexity. Its inherent stability, predictable reactivity in Suzuki-Miyaura cross-coupling, and the desirable electronic properties of its fluorene core make it an invaluable tool for researchers in drug development and materials science.[6] The protocols and insights provided in this guide serve as an authoritative foundation for leveraging this powerful building block to its full potential, enabling the synthesis of next-generation materials and molecules.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. leapchem.com [leapchem.com]

- 4. reddit.com [reddit.com]

- 5. nbinno.com [nbinno.com]

- 6. leapchem.com [leapchem.com]

- 7. Fluorene-2-boronic acid pinacol ester, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. boronmolecular.com [boronmolecular.com]

- 10. 9,9-Dimethylfluorene-2-boronic acid pinacol ester, 95% | Fisher Scientific [fishersci.ca]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorene synthesis [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 19. nbinno.com [nbinno.com]

- 20. fishersci.at [fishersci.at]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 2-(Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile boronic acid pinacol ester. This compound, featuring a fluorene core, has garnered significant interest in organic synthesis and materials science. Its unique combination of reactivity and stability makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This guide will delve into its structural features, physical characteristics, and chemical behavior, offering insights into its synthesis, handling, and applications in the development of pharmaceuticals and advanced materials like organic light-emitting diodes (OLEDs).[2][3]

Introduction: The Significance of a Fluorenyl Boronic Ester

The efficient formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[1] Among the myriad of tools available to chemists, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and versatility.[4] This palladium-catalyzed reaction facilitates the coupling of organoboron compounds with organic halides. The choice of the organoboron reagent is critical to the success of this reaction, and boronic acid pinacol esters have emerged as highly effective coupling partners due to their stability and ease of handling.

2-(Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 9H-Fluorene-2-boronic acid pinacol ester) is a prominent member of this class of reagents.[2] Its structure incorporates the fluorescent and electronically active fluorene moiety, making it a particularly attractive building block for the synthesis of functional materials.[3] The pinacol ester group enhances the stability of the boronic acid, allowing for easier purification and storage compared to the free boronic acid. This guide will provide a detailed exploration of the properties and applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. This section outlines the key physicochemical characteristics of 2-(fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Physical Properties

| Property | Value | Reference |

| CAS Number | 922706-40-9 | [2] |

| Molecular Formula | C₁₉H₂₁BO₂ | [2] |

| Molecular Weight | 292.19 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 76 - 80 °C | [2] |

Structural Information

The structure of 2-(fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is key to its reactivity. The fluorenyl group is a polycyclic aromatic hydrocarbon with unique electronic and photophysical properties. The dioxaborolane ring, formed with pinacol, provides a stable and sterically hindered environment for the boron atom.

Synonyms:

-

9H-Fluorene-2-boronic acid pinacol ester[2]

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-9H-fluorene[2]

Synthesis and Purification

The synthesis of aryl boronic esters is a well-established area of organic chemistry. While a specific, detailed, step-by-step protocol for the synthesis of 2-(fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not extensively documented in readily accessible literature, a general and widely applicable method involves the palladium-catalyzed cross-coupling of a suitable fluorenyl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

A plausible synthetic route, adapted from general procedures for the synthesis of aryl boronic esters, is outlined below. This should be considered a representative method and may require optimization for specific laboratory conditions.

Illustrative Synthetic Protocol: Miyaura Borylation

This protocol describes a potential pathway for the synthesis of the target compound.

Caption: Illustrative synthetic workflow for the Miyaura borylation of 2-bromofluorene.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromofluorene (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), and a base like potassium acetate (KOAc, 2-3 equiv).

-

Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane or toluene via cannula.

-

Reaction: Heat the reaction mixture to a temperature typically between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Chemical Reactivity and Applications

The chemical reactivity of 2-(fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is dominated by the C-B bond, which serves as a nucleophilic carbon source in various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions to introduce the fluorenyl moiety into a target molecule.[1] This reaction is highly valued for its tolerance of a wide range of functional groups and its generally high yields.

Caption: Simplified workflow of a Suzuki-Miyaura cross-coupling reaction.

Illustrative Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 2-(fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as follows:

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv), 2-(fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1-1.5 equiv), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the mixture under an inert atmosphere to a temperature ranging from 80 to 120 °C until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.

Applications in Materials Science and Medicinal Chemistry

The fluorene core's inherent fluorescence and electronic properties make it a valuable component in the synthesis of advanced materials.[3] Consequently, 2-(fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key precursor for the synthesis of:

-

Organic Light-Emitting Diodes (OLEDs): The fluorenyl moiety can be incorporated into conjugated polymers and small molecules used in the emissive layer of OLEDs.

-

Conductive Polymers: It serves as a monomer in the synthesis of fluorene-containing polymers with tailored electronic and optical properties.

In the realm of medicinal chemistry, the fluorene scaffold is present in various biologically active molecules. This boronic ester provides a direct and efficient route to incorporate this structural motif into novel drug candidates, accelerating drug discovery pipelines.[2]

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the 1H NMR, 13C NMR, IR, and mass spectra for 2-(fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not readily found, this section provides expected characteristic signals based on the analysis of its constituent parts and related compounds.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the fluorene ring system, a singlet for the methylene protons at the 9-position of the fluorene, and a singlet for the twelve methyl protons of the pinacol group.

-

¹³C NMR: The ¹³C NMR spectrum would display signals corresponding to the aromatic carbons of the fluorene moiety, the methylene carbon at the 9-position, the quaternary carbons of the pinacol group, and the methyl carbons. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching bands for the aromatic rings, and strong B-O stretching bands associated with the dioxaborolane ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (292.19 g/mol ).

Stability and Handling

Boronic acid pinacol esters are generally more stable than their corresponding free boronic acids. 2-(Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a stable compound that can be stored at room temperature.[2] However, as with all organoboron compounds, it is advisable to store it under an inert atmosphere to prevent slow degradation by moisture and air.

Safety Precautions:

While a specific safety data sheet (SDS) for this compound is not widely available, general laboratory safety precautions should be followed. The parent compound, fluorene, is harmful if swallowed and is an environmental hazard.[5][6] It is recommended to handle 2-(fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-(Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable and versatile reagent in modern organic chemistry and materials science. Its stability, coupled with the desirable electronic and photophysical properties of the fluorene moiety, makes it an indispensable building block for the synthesis of complex organic molecules, pharmaceuticals, and advanced materials. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, and applications, serving as a valuable resource for researchers and scientists working in these fields.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 922706-40-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. old.rrjournals.com [old.rrjournals.com]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS#: 922706-40-9 [amp.chemicalbook.com]

In-Depth Technical Guide: Characterization of 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 922706-40-9)

Foreword: Unveiling a Key Building Block in Modern Organic Synthesis

In the landscape of contemporary organic chemistry, the pursuit of efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures. 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 922706-40-9, has emerged as a pivotal reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility is most pronounced in the Suzuki-Miyaura coupling, where it serves as a stable and reliable precursor for the introduction of the fluorenyl moiety—a structural motif of significant interest in medicinal chemistry and materials science. This guide provides an in-depth characterization of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for its synthesis, analysis, and application.

Physicochemical Properties and Structural Elucidation

A foundational understanding of a reagent's physical and chemical properties is critical for its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 922706-40-9 | - |

| Chemical Name | This compound | |

| Synonyms | 9H-Fluorene-2-boronic acid pinacol ester | |

| Molecular Formula | C₁₉H₂₁BO₂ | |

| Molecular Weight | 292.19 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 76 - 80 °C |

Synthesis Protocol: The Miyaura Borylation Approach

The most common and efficient method for the synthesis of aryl boronic acid pinacol esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide (in this case, 2-bromofluorene) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Conceptual Workflow of Miyaura Borylation

Caption: General workflow for the Miyaura borylation synthesis.

Detailed Experimental Procedure

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromofluorene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The proton NMR spectrum is anticipated to show characteristic signals for the fluorenyl and pinacol protons. The aromatic region will display a complex pattern corresponding to the seven protons of the fluorene ring system. The methylene protons at the C9 position of the fluorene will appear as a singlet. The twelve methyl protons of the pinacol group will also present as a singlet due to their chemical equivalence.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 - 7.75 | m | 3H | Ar-H |

| ~ 7.60 - 7.50 | m | 2H | Ar-H |

| ~ 7.40 - 7.30 | m | 2H | Ar-H |

| ~ 3.90 | s | 2H | C₉-H₂ (Fluorene) |

| ~ 1.35 | s | 12H | -C(CH₃)₂ (Pinacol) |

-

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The carbon NMR spectrum will be more complex, showing distinct signals for each carbon atom in the fluorene skeleton and the pinacol group.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 140 | Ar-C (quaternary) |

| ~ 135 - 119 | Ar-CH |

| ~ 84 | -C(CH₃)₂ (Pinacol) |

| ~ 37 | C₉ (Fluorene) |

| ~ 25 | -C(CH₃)₂ (Pinacol) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 292. The fragmentation pattern will likely involve the loss of the pinacol group and characteristic fragmentation of the fluorene core.

| m/z | Predicted Fragment |

| 292 | [M]⁺ |

| 165 | [Fluorene]⁺ |

High-Performance Liquid Chromatography (HPLC)

The purity of this compound is crucial for its successful application in subsequent reactions. However, the analysis of boronic acid pinacol esters by reversed-phase HPLC can be challenging due to their susceptibility to hydrolysis on the column, leading to the formation of the corresponding boronic acid.

Analytical Workflow for HPLC Method Development

NMR and mass spectrometry of 2-(9H-Fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(9H-Fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a pivotal organoboron compound that has gained significant traction in the fields of organic synthesis and materials science.[1] Its structure, which marries the rigid, planar, and electronically active 9H-fluorene core with the versatile pinacol boronate ester functional group, makes it an exceptionally valuable reagent. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used for the structural elucidation and quality assessment of this compound.

Primarily, this fluorenyl boronate ester serves as a key building block in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology fundamental to the formation of carbon-carbon bonds.[1] This capability allows for the facile introduction of the fluorene moiety into complex molecular architectures, a common strategy in the development of Organic Light-Emitting Diodes (OLEDs), advanced polymers, and novel pharmaceutical candidates.[1] Understanding its spectroscopic signature is therefore paramount for any researcher utilizing this compound to ensure identity, purity, and ultimately, the success of their synthetic endeavors.

Compound Profile:

-

Molecular Formula: C₁₉H₂₁BO₂[1]

-

Molecular Weight: 292.19 g/mol [1]

-

CAS Number: 922706-40-9[1]

-

Appearance: Typically a white to off-white powder.[1]

Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing unambiguous information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H and ¹³C.

Molecular Structure and Proton Environments

The distinct regions of the molecule give rise to characteristic signals in the NMR spectrum. The structure consists of the aromatic fluorene system, a methylene bridge at the C9 position, and the pinacol ester group.

Caption: Molecular structure of the target compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a quantitative map of all protons in the molecule. The chemical shift (δ) of each proton signal is dictated by its local electronic environment.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. CDCl₃ is a common choice due to its excellent dissolving power for this class of compounds.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate for a good signal-to-noise ratio.

-

Reference: Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at δ 7.26 ppm).

-

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (Fluorene) | 7.30 - 7.90 | Multiplets (m), Doublets (d) | 7H | Protons attached to the sp² carbons of the aromatic rings are deshielded by the ring current effect, causing them to resonate at a high chemical shift (downfield). The specific splitting patterns arise from spin-spin coupling with adjacent protons. |

| Methylene (C9-H₂) | ~3.95 | Singlet (s) | 2H | This benzylic-like position results in a downfield shift. As the two protons are chemically and magnetically equivalent and have no adjacent proton neighbors, the signal appears as a sharp singlet. This is a highly diagnostic peak for the 9H-fluorene core. |

| Methyl (Pinacol) | ~1.36 | Singlet (s) | 12H | The four methyl groups are equivalent due to free rotation around the C-C and C-O bonds. This equivalence results in a single, intense signal. Its upfield position is characteristic of shielded, aliphatic protons. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and functional group.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly more concentrated sample (15-25 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the appropriate carbon frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbon signals.

-

Number of Scans: A larger number of scans (e.g., 512 to 2048) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Reference: Calibrate the spectrum to the CDCl₃ solvent peak (triplet centered at δ 77.16 ppm).

-

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Aromatic (C-H & C-C) | 119 - 144 | The sp² hybridized carbons of the fluorene ring resonate in this characteristic downfield region. Multiple distinct signals are expected due to the asymmetry of substitution. |

| Aromatic (C-B) | ~130 (Broad) | The carbon atom directly bonded to boron is often difficult to observe. Its signal can be broadened due to quadrupolar relaxation of the boron nucleus, and its intensity may be low. This is a key self-validating feature; its absence or broadness is expected. |

| Quaternary (Pinacol O-C -(CH₃)₂) | ~84 | These sp³ quaternary carbons are bonded to electronegative oxygen atoms, which deshield them and shift their resonance significantly downfield compared to typical aliphatic carbons. |

| Methylene (C H₂, C9) | ~37 | This sp³ carbon resonates in the typical aliphatic region. Its chemical shift is characteristic of the C9 position in the fluorene scaffold. |

| Methyl (Pinacol -C H₃) | ~25 | These sp³ carbons are in a standard aliphatic environment, appearing in the upfield region of the spectrum. |

Part 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of the target compound and deducing structural information from its fragmentation patterns.

Experimental Workflow: Mass Spectrometry

A soft ionization technique is critical for observing the intact molecular ion.

Caption: Generalized workflow for mass spectrometry analysis.

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a suitable solvent like methanol, acetonitrile, or a dichloromethane/methanol mixture.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft technique that minimizes fragmentation in the source, increasing the probability of observing the molecular ion. Atmospheric Pressure Chemical Ionization (APCI) is another suitable alternative.

-

Analysis: Introduce the sample into the mass spectrometer. Acquire the spectrum across a relevant mass range (e.g., m/z 50-500).

-

Data Interpretation: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Interpreting the Mass Spectrum

The mass spectrum serves as a molecular fingerprint, validating the compound's identity through its mass and fragmentation.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 293.17 | Protonated Molecular Ion. In positive ESI, protonation is common. This is often the base peak or most abundant ion for this molecule. |

| [M+Na]⁺ | 315.15 | Sodiated Adduct. The presence of trace sodium salts in the solvent or on glassware can lead to the formation of this adduct. |

| [M]⁺ | 292.16 | Molecular Ion. The radical cation may be observed, especially with techniques like APCI or Electron Ionization (EI), though EI would cause extensive fragmentation. |

| [M-C₆H₁₂O₂B]⁺ | 165.07 | Fragment 1 (Fluorenyl Cation). This corresponds to the cleavage of the C-B bond, resulting in the stable fluorenyl cation (C₁₃H₉⁺). This is a highly probable and diagnostic fragmentation pathway. |

The most labile bond under ionization conditions is typically the carbon-boron bond. Its cleavage is a primary fragmentation route that validates the connection between the two core moieties of the molecule.

Caption: Primary fragmentation pathway of the protonated molecule.

Conclusion: A Self-Validating Analytical System

The structural characterization of this compound is definitively achieved through the synergistic use of NMR and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of the fluorene and pinacol boronate ester moieties. Mass spectrometry validates this structure by confirming the precise molecular weight and revealing a logical fragmentation pattern centered on the cleavage of the C-B bond. For researchers in drug development and materials science, mastering the interpretation of these spectra is a non-negotiable step to ensure reagent quality and drive innovation.

References

Stability and Storage of Fluorenyl Boronic Esters: A Technical Guide

Introduction: The Dichotomy of Stability in Drug Development

In the landscape of modern medicinal chemistry and peptide synthesis, fluorenyl boronic esters have emerged as pivotal intermediates.[1] The fluorenyl moiety, most commonly as the 9-fluorenylmethoxycarbonyl (Fmoc) group, serves as a base-labile protecting group for amines, a cornerstone of solid-phase peptide synthesis (SPPS).[2][3] The boronic ester, in turn, is a versatile functional group, acting as a bioisostere for carboxylic acids or as a key reactant in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5]

This dual functionality presents a unique challenge: the molecule must be robust enough to withstand storage and multi-step synthetic protocols, yet selectively labile at two different points—the Fmoc group to bases and the boronic ester under specific reaction or physiological conditions. This guide provides an in-depth analysis of the factors governing the stability of fluorenyl boronic esters, offering field-proven insights and protocols for their optimal storage, handling, and stability assessment to ensure their integrity from the stockroom to the final application.

Section 1: The Chemical Stability Profile

The overall stability of a fluorenyl boronic ester is not monolithic; it is a composite of the individual stabilities of the Fmoc protecting group and the boronic ester functional group.

Stability of the Fmoc Group

The utility of the Fmoc group is defined by its strategic lability. It is exceptionally stable under acidic and neutral conditions, which allows for the use of acid-labile side-chain protecting groups in peptide synthesis, providing a critical orthogonal protection strategy.[2][6] However, it is readily cleaved by bases, particularly secondary amines like piperidine, via a β-elimination mechanism.[7] This reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring.[2] While this is the intended deprotection pathway, exposure to even mild or incidental basic conditions during storage or handling can be considered a degradation pathway, leading to loss of the protecting group and compromising the material's integrity.

Stability of the Boronic Ester Moiety

Boronic esters are generally employed as more stable surrogates for their corresponding boronic acids, which are prone to dehydration to form cyclic boroxine anhydrides.[4] The esterification with a diol, such as pinacol, protects the Lewis acidic boron center, rendering the molecule less susceptible to degradation pathways like protodeboronation and oxidation. The stability of the boronic ester itself is a dynamic equilibrium, primarily challenged by hydrolysis and oxidation.

The formation of a boronic ester from a boronic acid and a diol is a reversible condensation reaction. Consequently, the primary and most common degradation pathway for boronic esters is hydrolysis, where the presence of water cleaves the ester back to its constituent boronic acid and diol.[8] This process is sensitive to a multitude of factors, including pH, temperature, steric hindrance around the boron atom, and the pKa of the constituent boronic acid and diol.[9]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Diagram 1: General Hydrolytic Degradation Pathway.

The carbon-boron bond is susceptible to cleavage by oxidizing agents. For instance, exposure to reagents like hydrogen peroxide can lead to the oxidation of the boronic acid group, replacing it with a hydroxyl group. This pathway results in the formation of a fluorenyl-containing alcohol, representing an irreversible degradation of the starting material. This vulnerability underscores the importance of storing these compounds under an inert atmosphere, away from oxidative environments.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

} enddot Diagram 2: General Oxidative Degradation Pathway.

Section 2: Critical Factors Influencing Stability

A comprehensive understanding of the factors that impact stability is paramount for developing effective storage and handling strategies. These can be broadly categorized into environmental and structural factors.

| Factor | Effect on Stability | Causality and Field Insights |

| Moisture/Humidity | Decreases Stability | The primary reactant for hydrolysis. The presence of water drives the equilibrium toward the boronic acid and diol. Pinacol esters are more resistant than simpler diol esters but are still susceptible.[8] Rigorous exclusion of moisture is the single most critical factor for long-term storage. |

| Temperature | Higher Temp. Decreases Stability | Accelerates the rates of all degradation reactions, including hydrolysis and oxidation. Storing at reduced temperatures significantly slows these kinetic processes. |

| pH | Extremes Decrease Stability | Basic pH (>8): Primarily causes rapid cleavage of the Fmoc protecting group.[7] Acidic pH: Can catalyze the hydrolysis of the boronic ester. The stability is generally highest under neutral, anhydrous conditions. |

| Oxygen/Atmosphere | Decreases Stability | Oxygen is an oxidant that can lead to the irreversible cleavage of the C-B bond. Storage under an inert atmosphere (e.g., Argon, Nitrogen) is essential to prevent oxidative degradation. |

| Light | Potentially Decreases Stability | While less documented for this specific class, many complex organic molecules are susceptible to photolytic degradation. Storage in amber vials or in the dark is a prudent, low-cost measure to prevent potential light-induced degradation pathways. |

| Structural Factors (Diol) | Influences Hydrolytic Stability | The choice of diol significantly impacts stability. Bulky diols like pinacol create steric hindrance around the boron atom, protecting it from nucleophilic attack by water and slowing hydrolysis.[8] Six-membered boronic esters can be thermodynamically more stable than their five-membered counterparts.[9] |

Section 3: Best Practices for Storage and Handling

Based on the chemical principles outlined above, a self-validating system of storage and handling can be implemented to maximize the shelf-life and preserve the purity of fluorenyl boronic esters.

Recommended Storage Conditions

Proper storage is the foundation of maintaining material integrity. The following conditions are recommended for the long-term storage of fluorenyl boronic esters.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C | Reduces the kinetic rate of all potential degradation reactions. For long-term storage, -20°C is preferred. For daily use, refrigeration at 4°C is acceptable. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, directly inhibiting the primary degradation pathways of oxidation and hydrolysis. |

| Container | Tightly Sealed, Amber Glass Vial | Prevents ingress of atmospheric moisture and oxygen. Amber glass protects the compound from potential photolytic degradation. |

| Dessication | Store within a Dessicator | Provides an additional layer of protection against moisture, especially for frequently accessed containers. |

Safe Handling Protocols

-

Work Environment: Always handle fluorenyl boronic esters in a well-ventilated fume hood.

-

Inert Atmosphere: For maximum preservation, especially when handling small quantities or highly sensitive derivatives, use an inert atmosphere glovebox.

-

Moisture Prevention: Use oven-dried glassware and anhydrous solvents. Avoid leaving containers open to the atmosphere.

-

Aliquotting: Upon receipt, if the material will be used over a long period, consider aliquotting it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the environment with each use.

Section 4: Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, it is crucial to validate the stability of fluorenyl boronic esters under specific experimental conditions. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for this purpose, as it can separate the parent ester from its boronic acid hydrolysate and other degradation products.[10][11][12]

Protocol: Accelerated Stability Study

This protocol is designed to assess the stability of the compound under stressed conditions to predict its long-term shelf life.

Methodology:

-

Sample Preparation: Accurately weigh ~1-2 mg of the fluorenyl boronic ester into three separate amber HPLC vials.

-

Initial Analysis (T=0): Dissolve the sample in the first vial in an anhydrous aprotic solvent (e.g., Acetonitrile) to an appropriate concentration (~1 mg/mL). Immediately analyze by a validated RP-HPLC method to determine the initial purity.

-

Stress Conditions: Place the remaining two sealed vials into a stability chamber set to 40°C and 75% relative humidity (RH).

-

Time Point Analysis: After a predetermined time (e.g., 1 week and 4 weeks), remove a vial from the chamber. Allow it to equilibrate to room temperature before opening.

-

Quantification: Dissolve the sample and analyze by HPLC under the same conditions as the T=0 sample.

-

Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. Calculate the percentage of degradation and identify any major degradant peaks.

dot graph G { graph [splines=ortho, nodesep=0.6, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} enddot Diagram 3: Workflow for an Accelerated Stability Study.

Protocol: Hydrolytic Stability in Solution

This protocol assesses the compound's stability in aqueous solutions, which is critical for applications in biological media or aqueous reaction conditions.

Methodology:

-

Buffer Preparation: Prepare buffered aqueous solutions at relevant pH values (e.g., pH 4.0, 7.4, 9.0).

-

Stock Solution: Prepare a concentrated stock solution of the fluorenyl boronic ester in an anhydrous, water-miscible solvent like acetonitrile or DMSO.

-

Incubation: In separate vials, dilute the stock solution into each buffer to achieve the final desired concentration. The final organic solvent concentration should be kept low (e.g., <5%) to minimize its effect on the solution properties.

-

Time-Course Monitoring: Incubate the vials at a constant temperature (e.g., 25°C or 37°C). At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial and quench any further degradation by diluting it into the initial mobile phase (if appropriate) or pure anhydrous acetonitrile.

-

HPLC Analysis: Analyze each time point by RP-HPLC.

-

Kinetic Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line will give the pseudo-first-order degradation rate constant (k), and the half-life can be calculated as t₁/₂ = 0.693/k.

Conclusion

Fluorenyl boronic esters are powerful chemical tools whose efficacy is fundamentally linked to their stability. A proactive and scientifically informed approach to their storage and handling is not merely a matter of good laboratory practice; it is essential for ensuring the validity and reproducibility of experimental outcomes. By understanding the distinct stabilities of the Fmoc group and the boronic ester moiety, recognizing the critical impact of moisture, oxygen, and pH, and implementing the rigorous protocols outlined in this guide, researchers can confidently maintain the integrity of these valuable reagents.

References

- 1. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

The Suzuki-Miyaura Coupling with Aryl Boronate Esters: A Deep Dive into Mechanism and Practical Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of C-C Bond Formation

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, known as the Suzuki-Miyaura coupling, has become one of the most powerful and widely used transformations in modern organic synthesis.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's broad functional group tolerance, mild conditions, and the commercial availability and low toxicity of its reagents have made it an indispensable tool, particularly in the pharmaceutical and materials science industries for the construction of complex biaryl and heteroaryl structures.[1][2]

This guide, tailored for the practicing scientist, moves beyond a cursory overview to provide a detailed exploration of the Suzuki-Miyaura coupling mechanism when employing aryl boronate esters. We will dissect the catalytic cycle, scrutinize the critical roles of each reaction component, and offer field-proven insights to empower researchers to optimize their synthetic strategies and troubleshoot common challenges.

The Boron Reagent: A Critical Choice Between Reactivity and Stability

At the heart of the Suzuki-Miyaura coupling is the organoboron reagent. While boronic acids are frequently used, their ester derivatives, particularly aryl boronate esters, offer a compelling balance of reactivity and enhanced stability.[2][3]

Aryl Boronic Acids: These reagents are generally more reactive and can lead to faster reaction times.[4] However, they are often less stable, being susceptible to decomposition pathways like protodeboronation (the replacement of the boronic acid group with a hydrogen atom) and the formation of cyclic trimers known as boroxines.[1][2] This instability can impact shelf-life and lead to reduced yields, especially with electron-deficient or certain heteroaryl boronic acids.[2]

Aryl Boronate Esters: Commonly used examples include pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA) esters. These derivatives are typically more stable, often existing as crystalline solids that are easier to handle, purify, and store.[3] This enhanced stability makes them particularly advantageous for multi-step syntheses where the boron functionality needs to be preserved through various reaction conditions.[5][6] While historically considered less reactive than their boronic acid counterparts, recent mechanistic studies and the development of advanced catalytic systems have shown that boronate esters can participate directly in the catalytic cycle without prior hydrolysis, sometimes even leading to enhanced reaction rates.[2]

| Boron Reagent Type | Key Advantages | Key Disadvantages |

| Aryl Boronic Acids | High reactivity, potentially faster reactions. | Lower stability, prone to protodeboronation and boroxine formation. |

| Aryl Pinacol Esters | Good stability, commercially available, compatible with Miyaura borylation. | Can be sterically hindered, potentially slowing transmetalation. |

| Aryl Neopentyl Glycol Esters | More stable to chromatography than many other esters. | Can be more challenging to hydrolyze back to the boronic acid if needed. |

| Aryl MIDA Esters | Exceptionally stable, allows for sequential cross-coupling reactions. | Requires a hydrolysis step to release the active boronic acid for transmetalation.[7][8] |

Dissecting the Engine: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Oxidative Addition: The Ignition

The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-coordinate Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a square-planar Pd(II) species. The reactivity of the organic halide in this step generally follows the trend of C-I > C-Br > C-OTf >> C-Cl, reflecting the bond dissociation energies.[2] Consequently, aryl chlorides are the most challenging substrates and often necessitate the use of highly active, electron-rich, and bulky phosphine or N-heterocyclic carbene (NHC) ligands to facilitate this crucial activation step.[4][9]

Transmetalation: The Core Exchange

Transmetalation is arguably the most complex and pivotal step in the Suzuki-Miyaura coupling. It involves the transfer of the aryl group from the boron atom of the boronate ester to the palladium center, displacing the halide or other leaving group. This process regenerates the halide salt and forms a diaryl-palladium(II) complex.

The role of the base is paramount in this step. It is widely accepted that the base activates the organoboron species, increasing its nucleophilicity and facilitating the transfer of the aryl group. Two primary mechanistic pathways are often considered:

-

The Boronate Pathway: The base reacts with the boronic acid or ester to form a more nucleophilic tetracoordinate "ate" complex. This anionic boronate species then undergoes transmetalation with the Pd(II) complex.

-

The Oxo-Palladium Pathway: The base (often a hydroxide or alkoxide) first reacts with the Ar-Pd(II)-X complex to form a more reactive Ar-Pd(II)-OH (or -OR) species. This complex then reacts with the neutral boronic ester.

Recent studies suggest that for boronic esters, direct transmetalation can occur without prior hydrolysis to the corresponding boronic acid, and the precise operative pathway can be influenced by the specific boronic ester, base, and solvent system employed.[2] The choice of base is critical; weaker bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often preferred as they can promote the reaction while minimizing side reactions like protodeboronation.[10][11]

Reductive Elimination: The Product Release

The final step of the catalytic cycle is reductive elimination. In this concerted step, the two organic groups (Ar and Ar') on the Pd(II) center couple to form the desired biaryl product (Ar-Ar'). This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, thus closing the catalytic loop.[1] The use of bulky ligands is known to promote this step, likely by creating steric crowding around the metal center that favors the formation of the C-C bond.[1]

Practical Guide to Reaction Optimization

Achieving high yields and purity in Suzuki-Miyaura couplings with aryl boronate esters requires careful consideration of several key parameters.

Choosing the Right Catalyst System: Palladium Source and Ligand

The selection of the palladium source and, more critically, the ligand is a decisive factor in the success of the reaction.

-

Palladium Precatalysts: While Pd(PPh₃)₄ is a classic catalyst, modern protocols often favor more stable and active Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) species.[1][10] More advanced, commercially available precatalysts, such as those developed by Buchwald and others (e.g., XPhos-Pd-G3), offer high stability and activity, especially for challenging substrates like aryl chlorides.[12]

-

Ligands: The ligand stabilizes the palladium catalyst, influences its reactivity, and plays a crucial role in both the oxidative addition and reductive elimination steps.

-

Phosphine Ligands: Bulky, electron-rich monophosphine ligands, particularly biaryl phosphines (e.g., SPhos, XPhos, RuPhos), are highly effective for a wide range of substrates, including sterically hindered ones and unreactive aryl chlorides.[7][13]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium.[9] They often exhibit exceptional activity for the coupling of aryl chlorides and can be more resistant to catalyst degradation at high temperatures compared to some phosphine ligands.[4][9]

-

Comparative Performance of Common Ligands for Aryl Chloride Coupling

| Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | Turnover Number (TON) |

| PPh₃ | 2.0 | 24 | <10 | <5 |

| SPhos | 1.0 | 2 | 98 | 98 |

| XPhos | 0.5 | 2 | 95 | 190 |

| RuPhos | 1.0 | 0.5 | 99 | 99 |

| IPr (NHC) | 1.0 | 1 | 97 | 97 |